Ethyl 5-(aminomethyl)furan-2-carboxylate

Beschreibung

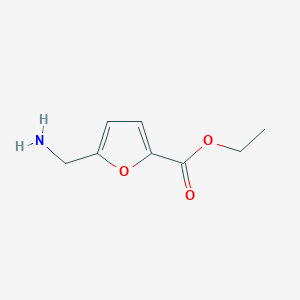

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWZGDLAZFBBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340587 | |

| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18707-63-6 | |

| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Aminomethyl Furan 2 Carboxylate and Analogues

Novel Catalytic Approaches for Furan (B31954) Ring Functionalization

Catalysis is central to the efficient synthesis of functionalized furans. Modern strategies prioritize high selectivity and yield, often leveraging sophisticated catalyst design to control reaction outcomes.

Achieving chemo- and regioselectivity is critical when introducing an aminomethyl group onto a disubstituted furan ring. The primary challenge lies in selectively functionalizing the C5 position without affecting the C2 ester group. A prevalent strategy involves the reductive amination of a 5-formylfuran-2-carboxylate precursor. This two-step, one-pot process typically begins with the condensation of the aldehyde with an amine, followed by the reduction of the resulting imine. mdpi.com

Recent advancements have focused on developing robust catalysts for this transformation. For instance, the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) has been demonstrated using a cobalt phosphide (B1233454) nanorod catalyst. jst.go.jp Similarly, direct reductive amination of 2,5-diformylfuran (DFF) to 2,5-bis(aminomethyl)furan (B21128) has been achieved using commercial Nickel-Raney catalysts, showcasing the potential for converting furan dialdehydes into their corresponding diamines. researchgate.net These methods highlight the utility of heterogeneous catalysts in achieving the desired aminomethyl functionality, which is a key structural feature of the target molecule. The Leuckart reaction and its variations also represent a classical yet effective method for the reductive amination of aldehydes and ketones to produce amines. mdpi.com

The esterification of furan-2-carboxylic acid derivatives is the final step in synthesizing the target ethyl ester. While traditional acid-catalyzed esterification is common, transition metal-catalyzed approaches are being explored for their potential mildness and efficiency. Gold-based catalysts have shown significant promise in the oxidative esterification of furan aldehydes, such as 2,5-furandiformaldehyde (DFF), directly to the corresponding methyl esters. mdpi.com In one study, a gold catalyst supported on magnesium-aluminum hydrotalcite (Au/Mg3Al-HT) exhibited excellent activity, achieving 99.9% conversion of DFF with 97.8% selectivity to Dimethyl Furan-2,5-dicarboxylate (FDMC). mdpi.com

Furthermore, research into C-H functionalization offers an alternative route. Transition metal catalysis can be used to directly carboxylate a C-H bond on the furan ring, a process demonstrated in the conversion of 2-furoate to furan-2,5-dicarboxylate. stanford.edu While not a direct esterification of a pre-existing carboxylic acid, this method showcases the power of transition metals to construct the required carboxylate functionality. The use of solid acid catalysts, such as tungstophosphoric acid/zirconia composites, also provides an environmentally benign and recyclable option for the clean esterification of 2-furoic acid with various alcohols. researchgate.net

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to furan-based compounds, emphasizing the reduction of waste, use of renewable resources, and employment of environmentally benign reaction conditions.

Eliminating volatile organic solvents is a core goal of green chemistry. While much of the research on furan derivative synthesis still employs solvents, progress is being made in developing solvent-free or reduced-solvent systems. For example, a simple, metal-free catalytic system using sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) has been used to efficiently convert HMF to furan-2,5-dicarboxylic acid (FDCA). nih.gov Although this system is not entirely solvent-free, it represents a move toward simpler catalytic systems that can potentially be adapted to solventless conditions. The development of solid-supported catalysts, as seen in esterification and amination reactions, is a key enabler for future solvent-free processes, including flow chemistry systems. mdpi.comstanford.eduresearchgate.net

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. The synthesis of precursors to Ethyl 5-(aminomethyl)furan-2-carboxylate has been a fertile ground for biocatalytic research.

Whole-cell biocatalysts have been engineered for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a key intermediate. researchgate.netnih.gov Recombinant Escherichia coli strains expressing specific dehydrogenases have demonstrated high tolerance to HMF and can convert it to HMFCA with yields exceeding 90%. researchgate.netnih.gov Furthermore, enzymatic cascades have been developed to produce FDCA by combining different oxidases. mdpi.com A notable advancement is the development of a hybrid chemo-biocatalytic system to produce 5-aminomethyl-2-furancarboxylic acid (AMFCA), the direct precursor to the target molecule, by combining a metal catalyst with a transaminase enzyme. diva-portal.org

The table below summarizes key findings in the biocatalytic oxidation of HMF, a common starting material for the synthesis of the target compound.

| Biocatalyst System | Substrate | Product | Yield | Reference |

| Pseudochrobactrum sp. B2L / Lysinibacillus sp. B2P | 5-Hydroxymethylfurfural (B1680220) (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 99% (at 200 mM HMF) | nih.gov |

| Recombinant E. coli expressing vanillin (B372448) dehydrogenase | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | ~92% (at 200 mM HMF) | researchgate.net |

| Galactose oxidase variant M3–5 with E. coli cells | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic acid (FDCA) | >90% (at 20 mM HMF) | mdpi.com |

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. mdpi.com This methodology has been applied to the aminomethylation of electron-deficient compounds using earth-abundant iron-based photocatalysts, which can generate α-aminoalkyl radicals from α-trimethylsilylamines. nih.govrsc.org These radicals can then be trapped by suitable acceptors, providing a pathway for C-C bond formation. nih.govrsc.org

While direct photoredox-catalyzed aminomethylation on the furan ring of the target molecule is still a developing area, the principles have been well-established for other systems. researchgate.net The versatility of photoredox catalysis has been demonstrated in the functionalization of furan rings with other substituents, such as trifluoromethyl groups. researchgate.net The high functional group tolerance of these reactions suggests that photoredox catalysis holds significant potential for developing novel, direct C-H functionalization routes to this compound and its analogues, bypassing the need for pre-functionalized starting materials like HMF.

Stereoselective Synthesis of Chiral Analogues

While this compound is itself achiral, the synthesis of chiral analogues, particularly those with stereocenters on the side-chain, is of significant interest for developing novel bioactive molecules. Direct literature on the stereoselective synthesis of chiral analogues of this specific compound is limited; however, established asymmetric methodologies for the synthesis of α-amino esters and chiral amines can be adapted.

A primary strategy involves the asymmetric synthesis of α-substituted analogues. This could be achieved through the enantioselective addition of nucleophiles to an imine derived from a precursor like ethyl 5-formylfuran-2-carboxylate. The use of chiral catalysts, such as chiral aminothioureas, has proven effective in Mannich-type reactions to produce enantioenriched α-amino esters from practical imino ester surrogates. acs.org Another approach is the asymmetric reduction of a prochiral ketimine or enamine precursor.

Alternatively, a chiral auxiliary approach could be employed. By attaching a chiral auxiliary to the amine or carboxylate functionality, diastereoselective reactions can be performed on the furan scaffold or its side chain. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. For instance, a key step in one stereoselective synthesis involved the reduction of a fluorinated β-sulfinylimine, where the chiral sulfinyl group directed the stereochemical outcome.

The table below outlines potential catalytic systems applicable to the asymmetric synthesis of chiral analogues.

| Catalyst Type | Reaction | Potential Chiral Substrate | Expected Outcome |

| Chiral Phosphoric Acid / Hantzsch Ester | Asymmetric Reductive Amination | Ethyl 5-(1-iminoethyl)furan-2-carboxylate | High enantioselectivity for α-chiral amine |

| Chiral Aminothiourea | Mannich Reaction | Ethyl 5-formylfuran-2-carboxylate (to form imine in situ) | Direct access to chiral β-amino, α-carboxy furan derivatives |

| Rhodium/Chiral Diphosphine Ligand | Asymmetric Hydrogenation | Ethyl 5-(1-aminoethenyl)furan-2-carboxylate | Enantioselective synthesis of α-chiral amine |

These proposed strategies highlight plausible pathways toward chiral analogues of this compound, leveraging well-established principles of asymmetric synthesis.

Flow Chemistry Applications and Continuous Synthesis Methodologies

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, reproducibility, and process intensification, particularly for the synthesis of heterocyclic compounds. uc.pt While a dedicated continuous flow synthesis for this compound is not extensively documented, the amenability of furan chemistry to flow processes has been demonstrated for various derivatives. nih.govacs.orgnih.govresearchgate.net

For example, a metal-free continuous-flow synthesis of 2,5-diaryl furans was developed, which involved the oxidation of a 1,3-diene precursor followed by dehydration of the resulting endoperoxide. acs.org This process not only improved yields compared to batch methods but also allowed for safer handling of unstable intermediates. acs.org In another instance, the C3-alkylation of furfural (B47365) derivatives was successfully translated from a high-temperature batch process to a continuous flow system, significantly reducing reaction times. nih.gov

A conceptual continuous flow process for this compound could be envisioned starting from the bio-based platform chemical HMF. This multi-step synthesis would involve sequential reactor modules, each optimized for a specific transformation:

Oxidation: HMF is oxidized to 5-formylfuran-2-carboxylic acid (FFCA) in a flow reactor using a supported catalyst.

Esterification: The resulting FFCA is directly fed into a second module where it undergoes esterification with ethanol, potentially using a solid acid catalyst to facilitate purification.

Reductive Amination: The purified ethyl 5-formylfuran-2-carboxylate is then mixed with an ammonia (B1221849) source and a reducing agent in a third reactor containing a packed-bed catalyst to yield the final product.

The table below compares typical batch and flow synthesis parameters for a furan synthesis, illustrating the potential for process intensification. acs.org

| Parameter | Batch Synthesis (Sequential) | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield (unsymmetrical furan 9i) | 21% | 40% |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Handling of unstable intermediates | In situ generation and consumption |

| Scalability | Limited by reactor volume | Achieved by longer run times |

Adapting such principles could lead to a safer, more efficient, and scalable manufacturing process for this compound and its derivatives.

Multicomponent Reactions Incorporating the Furan-2-carboxylate (B1237412) Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are powerful tools for rapidly generating molecular complexity. researchgate.net The furan-2-carboxylate scaffold can be readily incorporated into MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions, by using a functionalized furan as one of the starting components. baranlab.orgmdpi.com

A suitable precursor for such reactions is ethyl 5-formylfuran-2-carboxylate. In a Ugi four-component reaction (U-4CR), this furan aldehyde can react with an amine, a carboxylic acid, and an isocyanide to produce complex, peptide-like structures bearing the furan-2-carboxylate core. The mechanism typically involves the initial formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide, followed by an intramolecular rearrangement involving the carboxylate to yield a stable α-acylamino carboxamide product. mdpi.com

This strategy allows for the creation of diverse chemical libraries by simply varying the four input components. The resulting products, which feature the furan-2-carboxylate moiety appended to a complex, amide-rich backbone, are of interest in drug discovery and materials science.

Below is a representative scheme for a Ugi reaction incorporating the furan-2-carboxylate moiety.

Hypothetical Ugi Reaction Scheme:

Aldehyde: Ethyl 5-formylfuran-2-carboxylate

Amine: Benzylamine

Carboxylic Acid: Acetic Acid

Isocyanide: tert-Butyl isocyanide

These components would react in a suitable solvent (e.g., methanol) to yield a highly substituted α-acylamino carboxamide derivative of this compound.

| Component | Example | Role in Reaction |

| Aldehyde | Ethyl 5-formylfuran-2-carboxylate | Provides the electrophilic carbonyl carbon and furan core |

| Amine | Benzylamine | Forms the imine intermediate and incorporates a side chain |

| Carboxylic Acid | Acetic Acid | Protonates the imine and acts as the nucleophile in the final step |

| Isocyanide | tert-Butyl isocyanide | Traps the iminium ion and forms the new amide backbone |

The application of MCRs provides a highly efficient and atom-economical route to novel and complex analogues that would be challenging to access through traditional linear synthesis.

Total Synthesis Strategies for Complex Natural Products and Analogues Featuring Furan-2-carboxylate Substructures

The furan ring is a structural motif present in a wide array of bioactive natural products. rsc.org Its unique reactivity allows it to serve as a versatile synthon, or building block, in the assembly of complex molecular architectures. acs.org The furan-2-carboxylate substructure, in particular, is found in or is a direct precursor to naturally occurring compounds. For instance, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) is a known fungal metabolite. nih.govmdpi.com

In total synthesis, furan derivatives are often employed as dienes in Diels-Alder reactions, as precursors to 1,4-dicarbonyl compounds via hydrolytic ring-opening, or as scaffolds for further functionalization. The synthesis of natural products such as Pichiafuran C has been achieved through the etherification of 5-(hydroxymethyl)-2-furaldehyde (HMF), a direct precursor to the furan-2-carboxylate system. researchgate.net

A common strategy involves using a readily available, biomass-derived furan, such as HMF or furfural, as the starting point. These simple furans are then elaborated through a series of reactions to construct the more complex target molecule. For example, a biomimetic, single-step synthesis of 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde was developed from HMF. researchgate.net This highlights how the C5-hydroxymethyl and C2-aldehyde groups, which correspond to the aminomethyl and carboxylate positions in the title compound, are key points for synthetic elaboration.

The table below lists several natural products containing a substituted furan ring, illustrating the structural diversity and biological importance of this scaffold.

| Natural Product | Source | Biological Relevance |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Aspergillus spp. fungi mdpi.com | Fungal metabolite |

| Pichiafuran C | Pichia membranifaciens yeast researchgate.net | Yeast metabolite |

| Plakorsins A and B | Marine sponge Plakortis simplex nih.gov | Furan fatty acid derivatives |

| Rabdoketone B | Rabdosia species (plants) rsc.org | Diterpenoid |

The strategic use of furan-2-carboxylate derivatives and their precursors in total synthesis underscores their value in providing a rigid, aromatic core that can be predictably functionalized to achieve complex molecular targets.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 5 Aminomethyl Furan 2 Carboxylate

Investigation of the Ester Moiety's Transformations

The ethyl ester group at the 2-position of the furan (B31954) ring is susceptible to transformations common to carboxylic acid esters, primarily transesterification and hydrolysis. These reactions involve nucleophilic attack at the ester's carbonyl carbon.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. organic-chemistry.org This reaction can be catalyzed by either acids or bases. In acid-catalyzed transesterification, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol. Base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide from the new alcohol, which then attacks the carbonyl carbon.

The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture. pressbooks.pub Various catalysts, including mineral acids, metal salts like Sc(OTf)₃, and solid catalysts like silica (B1680970) chloride, can be employed to facilitate the reaction under mild conditions. organic-chemistry.orgresearchgate.net

Table 2: Catalysts and Conditions for Transesterification

| Catalyst | Alcohol | Conditions | Outcome |

|---|---|---|---|

| H₂SO₄ (acid) | Methanol | Reflux | Methyl 5-(aminomethyl)furan-2-carboxylate |

| NaOMe (base) | Propanol | Reflux | Propyl 5-(aminomethyl)furan-2-carboxylate |

| Zn-cluster | Various Alcohols | Reflux | Corresponding Alkyl Ester |

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol, in this case, 5-(aminomethyl)furan-2-carboxylic acid and ethanol. The reaction can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis : The mechanism is the reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. uv.es This intermediate then collapses, eliminating an alkoxide ion (ethoxide), which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt. youtube.com

The kinetics of ester hydrolysis, particularly for simple esters like ethyl acetate, have been extensively studied and often follow pseudo-first-order or second-order rate laws. uv.esresearchgate.netyoutube.com The reaction rate can be monitored by titrating the amount of carboxylic acid produced or the remaining base at different time intervals. youtube.comyoutube.com The rate constant is influenced by factors such as temperature, pH, and the concentrations of the reactants. uv.esresearchgate.net For instance, the rate of alkaline hydrolysis is directly proportional to the concentrations of both the ester and the hydroxide ion. uv.es

Table 3: Kinetic Parameters for Typical Ester Hydrolysis

| Reaction Type | Order of Reaction | Rate Equation | Key Features |

|---|---|---|---|

| Acid-Catalyzed | Pseudo-First-Order | Rate = k[Ester][H⁺] | Reversible; equilibrium-controlled |

Studies on similar activated esters have determined rate constants for hydrolysis and aminolysis, providing insight into the competitive nature of these reactions in aqueous environments. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

The furan ring is an aromatic heterocycle that is inherently electron-rich and thus highly susceptible to electrophilic attack. However, the reactivity and regioselectivity of substitution on the furan ring of this compound are significantly influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The mechanism of EAS involves an initial attack by an electrophile on the π-system of the furan ring, leading to the formation of a cationic intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comlibretexts.org Aromaticity is then restored by the loss of a proton from the site of attack. masterorganicchemistry.com The directing effects of the substituents on the ring determine the position of the incoming electrophile.

The ethyl carboxylate (-COOEt) group at the C2 position is an electron-withdrawing group (deactivating) and a meta-director in benzene (B151609) chemistry. In the furan system, it reduces the electron density of the ring, making it less reactive towards electrophiles than furan itself. pharmaguideline.com

The aminomethyl (-CH₂NH₂) group at the C5 position is generally considered an activating group due to the electron-donating nature of the nitrogen, although its effect is mediated by the methylene (B1212753) spacer. It directs incoming electrophiles to the ortho and para positions.

Interactive Table: Directing Effects of Substituents on the Furan Ring

| Substituent Group | Position | Electronic Effect | Expected Directing Influence |

| -COOEt | C2 | Electron-withdrawing | Deactivating |

| -CH₂NH₂ | C5 | Electron-donating (by induction) | Activating |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for electron-rich systems like furan. libretexts.org The reaction generally requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgnih.gov

For a derivative of this compound, such as one containing a halogen at the C3 or C4 position, an SNAr reaction could be feasible. The electron-withdrawing ethyl carboxylate group would help to stabilize the anionic intermediate formed upon nucleophilic attack. pharmaguideline.com The reaction proceeds via a two-step addition-elimination mechanism: the nucleophile adds to the carbon bearing the leaving group, forming a tetrahedral intermediate, followed by the departure of the leaving group to restore aromaticity. libretexts.org The presence of strongly electron-withdrawing groups is crucial to lower the energy barrier for the formation of the high-energy intermediate. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions on Furan-Substituted Esters

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds, including furans. mdpi.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. mdpi.commdpi.com

To utilize this compound as a substrate in these reactions, it would first need to be converted into a derivative bearing a suitable leaving group, most commonly a bromine or iodine atom, at one of the available ring positions (C3 or C4). For example, a hypothetical Ethyl 4-bromo-5-(aminomethyl)furan-2-carboxylate could serve as a substrate.

Research on analogous furan systems demonstrates the feasibility of such transformations. Palladium-catalyzed couplings of aryl bromides with furan derivatives have been shown to proceed with high yields. amazonaws.com For instance, the Suzuki coupling of a bromo-furan with an arylboronic acid provides a direct route to aryl-substituted furans. mdpi.comresearchgate.net

Interactive Table: Examples of Palladium-Catalyzed Cross-Coupling on Furan Derivatives

| Reaction Type | Furan Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Suzuki | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex, K₂CO₃, EtOH/H₂O, 80 °C | 2-(4'-Methoxybiphenyl-4-yl)benzofuran | 97 | mdpi.com |

| Suzuki | 4-Tosyl-2(5H)-furanone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80 °C | 4-Phenyl-2(5H)-furanone | 95 | researchgate.net |

| Direct Arylation | 2-Methylfuran-3-carboxylic acid ethyl ester | 4-tert-Butylbromobenzene | Pd/Tedicyp, AcONa, DMAc, 150 °C | 5-(4-tert-Butylphenyl)-2-methylfuran-3-carboxylic acid ethyl ester | 91 | amazonaws.com |

Ring-Opening and Rearrangement Reactions of the Furan Core

The furan ring, despite its aromaticity, can undergo a variety of ring-opening and rearrangement reactions under specific conditions, providing pathways to different classes of compounds.

One of the most significant transformations for 5-(aminomethyl)furans is the aza-Achmatowicz rearrangement . This is an oxidative ring expansion reaction that converts a furan with an α-amino substituent into a densely functionalized piperidine (B6355638) derivative. thieme-connect.com The reaction is typically initiated by an oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a catalyst. thieme-connect.com The mechanism involves the oxidation of the furan ring to a dihydropyran intermediate, which can then be further transformed. This reaction is highly valuable in synthetic chemistry for converting biomass-derived furans into complex nitrogen-containing scaffolds. thieme-connect.com

Furan rings can also be opened under hydrolytic conditions, typically with acid catalysis. This process converts the furan into a 1,4-dicarbonyl compound. For this compound, this would lead to a complex keto-aldehyde intermediate. These 1,4-dicarbonyl intermediates are valuable precursors for the synthesis of other five-membered heterocycles. For example, through a Paal-Knorr synthesis , the 1,4-dicarbonyl compound can be condensed with ammonia (B1221849) or a primary amine to form a substituted pyrrole. researchgate.net

Oxidative and Reductive Transformations of the Compound

The oxidative and reductive chemistry of this compound can target the furan ring, the ester functionality, or the aminomethyl side chain.

Oxidative Transformations:

Strong oxidation of the furan ring typically leads to degradation and ring-opening. pharmaguideline.com However, controlled oxidation can yield valuable products. The oxidation of furan derivatives is a well-studied field, particularly the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer monomer. nih.govresearchgate.net This proceeds through the sequential oxidation of the alcohol and aldehyde groups. nih.gov

For this compound, the aminomethyl group could potentially be oxidized. Depending on the reagents and conditions, this could lead to the corresponding imine, aldehyde (5-formyl-furan-2-carboxylate), or carboxylic acid (to yield a furan-2,5-dicarboxylic acid monoester). For example, strategies involving amination-oxidation have been developed for HMF to produce imine intermediates. rsc.org

Reductive Transformations:

Reduction of this compound can occur at either the furan ring or the ester group.

Ring Reduction: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Ni, Pd, or Rh) can reduce the furan ring to the corresponding tetrahydrofuran (B95107) derivative. This transformation converts the planar aromatic system into a saturated, flexible five-membered ether ring. However, forcing conditions can sometimes lead to ring-opening. pharmaguideline.com

Ester Reduction: The ethyl ester group can be selectively reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This would yield [5-(aminomethyl)furan-2-yl]methanol. Care must be taken as these reagents can also potentially reduce the furan ring under certain conditions.

Reductive Amination: While the compound already contains an aminomethyl group, related furan aldehydes undergo reductive amination to form amines. For instance, 2,5-diformylfuran is converted to 2,5-bis(aminomethyl)furan (B21128) via direct reductive amination with ammonia over nickel catalysts. scirp.orgrsc.org This indicates that the aminomethylfuran moiety is stable under these specific reductive conditions.

Interactive Table: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Functional Group Targeted | Reagent(s) | Potential Product(s) |

| Oxidation | Furan Ring / Side Chain | Strong Oxidants (e.g., KMnO₄) | Ring-opened products |

| Oxidation | Aminomethyl Group | Selective Oxidants | 5-Formylfuran-2-carboxylate |

| Ring Hydrogenation | Furan Ring | H₂ / Metal Catalyst (Ni, Pd) | Ethyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate |

| Ester Reduction | Ethyl Ester | LiAlH₄, DIBAL-H | [5-(aminomethyl)furan-2-yl]methanol |

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Construction of Fused and Bridged Heterocyclic Systems

The inherent reactivity of the aminomethyl group in Ethyl 5-(aminomethyl)furan-2-carboxylate makes it an excellent precursor for the synthesis of furan-fused heterocyclic systems. The primary amine can participate in various cyclization reactions with suitable bifunctional reagents to construct new rings fused to the furan (B31954) core.

One of the most common strategies involves the condensation of the primary amine with 1,3-dicarbonyl compounds or their equivalents. For example, reaction with β-ketoesters can lead to the formation of furopyridinone systems through an initial condensation followed by intramolecular cyclization. Similarly, reaction with α,β-unsaturated ketones can yield furopyridine derivatives. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Table 1: Examples of Fused Heterocyclic Systems from Furan-based Amines

| Reagent | Fused System | Reaction Type |

|---|---|---|

| Diethyl malonate | Furopyridinedione | Condensation-Cyclization |

| Ethyl acetoacetate | Methyl-furopyridinone | Condensation-Cyclization |

While direct examples utilizing this compound are not extensively documented, the reactivity pattern is well-established for related aminomethyl heterocycles. These reactions provide a reliable pathway to novel polycyclic scaffolds where the furan ring is annulated with another heterocyclic ring, such as pyridine, pyrimidine, or pyrazine.

Precursor in the Synthesis of Polyfunctionalized Organic Molecules

The dual functionality of this compound allows it to serve as a versatile precursor for molecules bearing multiple functional groups. The amine and ester moieties can be selectively or sequentially modified to introduce a wide range of chemical diversity.

The primary amine can be readily acylated to form amides, sulfonated to form sulfonamides, or reductively aminated to yield secondary or tertiary amines. These transformations are fundamental in organic synthesis for building more complex structures. For instance, coupling the amine with various carboxylic acids introduces new side chains and functionalities.

Simultaneously, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation with other amines. Alternatively, the ester can be reduced to a primary alcohol (hydroxymethyl group), providing another site for derivatization, such as etherification or oxidation to an aldehyde. The ability to control the reaction sequence at these two sites makes this furan derivative a powerful tool for creating polyfunctionalized molecules.

Table 2: Derivatization Reactions of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Aminomethyl | Acyl Chloride (R-COCl) | Amide |

| Aminomethyl | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

| Aminomethyl | Aldehyde/Ketone, NaBH4 | Secondary/Tertiary Amine |

| Ethyl carboxylate | LiOH, H2O | Carboxylic Acid |

Role in the Synthesis of Natural Product Scaffolds and Derivatives

Furan-containing structures are prevalent in a variety of natural products, many of which exhibit significant biological activity. orientjchem.org Compounds like 5-(hydroxymethyl)furan-2-carboxylic acid are known natural metabolites. mdpi.com this compound serves as a bio-based building block that can be used to synthesize analogues and derivatives of these natural products.

Its structure can be seen as a simplified analogue of more complex natural scaffolds. The furan ring mimics aromatic or other heterocyclic systems found in nature, while the aminomethyl and carboxylate groups provide handles for introducing side chains that mimic those of amino acids or other natural metabolites. For example, the aminomethylfuran moiety can be incorporated into peptide-like structures or used as a starting point for synthesizing alkaloids where a furan ring is fused to a nitrogen-containing ring. Research on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate has shown that modification of the side chains can lead to compounds with interesting biological activities, including anticancer and antibacterial properties. orientjchem.orgresearchgate.net

Scaffold for the Generation of Diverse Chemical Libraries via Combinatorial Chemistry

In drug discovery, the generation of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying new therapeutic agents. nih.gov The bifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry. nih.gov

Using a split-and-pool synthesis strategy, the aminomethyl group can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates. Following this initial diversification step, the ester group can be hydrolyzed, and the resulting carboxylic acid can be coupled with a library of amines. This two-dimensional diversification approach allows for the rapid generation of a large and diverse library of compounds based on the central furan scaffold. The resulting library can then be screened for biological activity against various targets.

Table 3: Combinatorial Library Synthesis Scheme

| Step | Reaction Site | Building Blocks (Examples) | Result |

|---|---|---|---|

| 1 | Aminomethyl | Library of Acyl Chlorides (R1-COCl) | Furan-amide intermediates |

| 2 | Ethyl carboxylate | Hydrolysis (LiOH) | Furan-amide-carboxylic acids |

Incorporation into Macrocyclic Structures

Macrocycles are an important class of molecules in medicinal chemistry and materials science, often exhibiting unique binding properties and conformational rigidity. acs.org this compound is a suitable building block for the synthesis of macrocycles, particularly macrocyclic peptides and polyesters.

The molecule can be incorporated into a linear precursor chain through either its amine or carboxylate function. For example, the amine can be coupled to a diacid chloride, and the ester can be hydrolyzed and then coupled to a diamine. Intramolecular cyclization of a suitably designed linear precursor containing the furan moiety can then yield a macrocyclic structure. The rigidity of the furan ring helps to pre-organize the linear precursor, which can facilitate the ring-closing reaction. Such macrocyclization strategies are employed to enhance the stability and biological activity of peptides and other molecules. nih.govresearchgate.net

Biological and Medicinal Chemistry Research Perspectives on Furan 2 Carboxylate Derivatives

Investigation of Molecular Targets and Ligand-Receptor Interactions

Identifying and characterizing the molecular targets of furan-2-carboxylate (B1237412) derivatives is fundamental to understanding their mechanism of action. The electron-rich furan (B31954) ring, coupled with the hydrogen bonding capabilities of the ester and aminomethyl groups, allows these compounds to engage in specific interactions with enzymes and receptors, modulating their function. cymitquimica.com

Enzyme Inhibition Studies

Furan-2-carboxylate derivatives have been identified as inhibitors of various enzymes implicated in disease. Their structural features enable them to fit into active sites or allosteric pockets, leading to modulation of catalytic activity.

One area of investigation is the inhibition of ATP-citrate lyase (ACL), an enzyme crucial for de novo lipid biosynthesis and upregulated in many cancers. A virtual high-throughput screening of a furoic acid library led to the discovery of several furan and benzofuran (B130515) derivatives as novel ACL inhibitors. nih.gov In an in vitro enzymatic assay, 11 out of 24 virtual hits were confirmed as active, with the most potent compound demonstrating an IC₅₀ value of 4.1 μM. This study highlights the potential of the furan carboxylate scaffold in developing anticancer therapies by targeting metabolic enzymes. nih.gov

Derivatives of the furan ring have also shown inhibitory activity against enzymes relevant to neurodegenerative diseases. For instance, analogues of the furan-containing drug dantrolene (B1669809) were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's disease treatment. Certain analogues exhibited potent inhibition of MAO-B, with IC₅₀ values as low as 0.68 μM. utripoli.edu.ly

Furthermore, simpler furan-2-carboxylic acids have been shown to affect bacterial processes. Furan-2-carboxylic acid (FA) and 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) were identified as potent inhibitors of bacterial swarming and swimming at very low concentrations (1.8 and 2.3 µg L⁻¹, respectively). plos.org This activity suggests a potential mechanism for disrupting bacterial motility and biofilm formation, which are crucial for virulence. plos.org

Receptor Binding Affinities and Selectivity

The structural framework of aminomethyl-furan derivatives makes them suitable candidates for interacting with various receptors. Research on the closely related 5-(aminomethyl)benzofuran scaffold has yielded potent histamine (B1213489) H₃ receptor antagonists. nih.gov The histamine H₃ receptor is a key target in neuroscience for treating cognitive and sleep disorders.

In a study focused on developing H₃ antagonists, a series of 5-amino- and 5-(aminomethyl)benzofurans were synthesized and evaluated for their binding affinity at human and rat H₃ receptors. The introduction of the aminomethyl group was a key part of the pharmacophore. One compound, 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, demonstrated exceptional potency with a human Kᵢ of 0.05 nM and a rat Kᵢ of 0.11 nM. nih.gov This represents a significant improvement over previously reported compounds and underscores the importance of the aminomethyl (or related amino) functionality at the 5-position for achieving high receptor affinity. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are critical for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of Ethyl 5-(aminomethyl)furan-2-carboxylate, research has focused on understanding how modifications to the aminomethyl group, the ester moiety, and the furan ring itself impact biological activity.

Impact of Aminomethyl Group Modifications on Biological Response

The aminomethyl group at the 5-position is a key site for chemical modification to explore SAR. Studies on derivatives of the related Methyl-5-(hydroxymethyl)-2-furan carboxylate have provided valuable insights into how changes at this position influence biological activity, particularly cytotoxicity against cancer cell lines and antibacterial effects. orientjchem.orgresearchgate.net

In one study, the hydroxyl group of Methyl-5-(hydroxymethyl)-2-furan carboxylate was converted into various amine and amide functionalities. The resulting compounds were tested for cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, as well as for antibacterial activity against Staphylococcus aureus and Bacillus cereus. orientjchem.orgresearchgate.net

The results indicated that converting the core molecule into an amine derivative, specifically (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, led to the most potent activity against the HeLa cell line, with an IC₅₀ of 62.37 µg/mL. orientjchem.org However, converting this amine to the corresponding amide resulted in a significant reduction in potency, indicating that the basicity and hydrogen-bonding capability of the secondary amine are important for cytotoxic activity. orientjchem.org Interestingly, while the parent methyl ester showed moderate antibacterial activity (MIC 500.00 µg/mL), its amine and amide derivatives lost this activity against Gram-positive bacteria, suggesting that modifications at the 5-position can create a differential biological response. orientjchem.org

Effect of Furan Ring Substitutions on Bioactivity

Substitution on the furan ring itself, beyond the 2- and 5-positions, can significantly influence biological activity by altering the electronic properties and steric profile of the molecule. A study on 5-substituted-2-furoyl diacylhydrazide derivatives demonstrated that altering the substituent at the 5-position had a clear effect on anti-tumor and anti-fungal activities. mdpi.com The introduction of different phenyl groups at this position modulated the potency of the compounds. mdpi.com

Mechanistic Elucidation of Biological Actions

The furan nucleus is a core component in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antineoplastic effects. wisdomlib.orgnih.gov Research into furan derivatives has begun to uncover the complex molecular pathways through which they exert their therapeutic potential. researchgate.net

Anti-inflammatory Pathways: Furan derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. nih.gov Studies on natural furan derivatives show they can suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net The mechanism often involves the modulation of critical signaling pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.govresearchgate.net For instance, certain 2-arylbenzo[b]furan derivatives were found to inhibit NO production in lipopolysaccharide-stimulated macrophages. nih.gov Similarly, some 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shown potent inhibition of tumor necrosis factor-alpha (TNF-α) formation and the release of enzymes like lysozyme (B549824) and beta-glucuronidase from neutrophils. nih.gov

Neuroprotective Pathways: The neuroprotective potential of furan-based compounds, particularly benzofuran derivatives, is an area of active investigation. The primary mechanism appears to be linked to their antioxidant capabilities and the ability to mitigate oxidative stress, a key factor in neurodegenerative diseases and ischemic stroke. researchgate.netnih.gov Mechanistic studies suggest that some derivatives may protect neuronal cells by activating the Keap1-Nrf2 signaling pathway, which upregulates the expression of phase 2 antioxidant enzymes. researchgate.net Furthermore, novel benzofuran-2-carboxamide (B1298429) derivatives have been shown to provide neuroprotection against NMDA-induced excitotoxicity, a process implicated in neuronal cell death. nih.govnih.gov

Antineoplastic Pathways: The furan scaffold is present in several compounds investigated for their anticancer properties. ontosight.ainumberanalytics.com The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. ontosight.ai For example, a study on carbamothioyl-furan-2-carboxamide derivatives highlighted their potential against human hepatocellular carcinoma cells. nih.gov While not a furan, the structurally related ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has been shown to inhibit tumor cell colony formation, reduce mitochondrial membrane potential, and induce early apoptosis in HeLa and HT-29 cancer cells, suggesting potential pathways that could be relevant for similarly structured furan compounds. nih.gov

Table 1: Mechanistic Insights into the Biological Actions of Furan Derivatives

| Biological Action | Derivative Class | Proposed Mechanism of Action | Key Findings |

|---|---|---|---|

| Anti-inflammatory | 2-arylbenzo[b]furans | Inhibition of nitric oxide (NO) production. nih.gov | Significantly inhibited inflammatory mediators in LPS-stimulated macrophages. nih.gov |

| Anti-inflammatory | 2-(furan-2-yl)quinolines | Inhibition of TNF-α, lysozyme, and β-glucuronidase release. nih.gov | More potent inhibition of TNF-α formation than the reference compound genistein. nih.gov |

| Neuroprotective | Benzofuran-2-carboxamides | Protection against NMDA-induced excitotoxicity; antioxidant activity. nih.govnih.gov | Compound 1f (with a -CH3 substitution) showed neuroprotective effects comparable to memantine. nih.govnih.gov |

| Neuroprotective | 2-arylbenzo[b]furans | Attenuation of oxidative stress via the Keap1-Nrf2 signal pathway. researchgate.net | Covalent modification of Cys-151 at Keap1, leading to the induction of protective phase 2 enzymes. researchgate.net |

| Antineoplastic | Carbamothioyl-furan-2-carboxamides | Inducing cancer cell death. nih.gov | p-tolylcarbamothioyl)furan-2-carboxamide showed high activity against hepatocellular carcinoma cells. nih.gov |

| Antineoplastic | Furan lignans (B1203133) | Anticancer activity against various cell lines. derpharmachemica.com | Racemic mixtures and their isomers demonstrated activity against QGY-7701 and HeLa cell lines. derpharmachemica.com |

Prodrug Design and Bioprecursor Strategies Utilizing the Ester and Aminomethyl Functions

Prodrug design is a critical strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, low permeability, and instability. nih.govirjmets.com The chemical structure of this compound, featuring both an ethyl ester and a primary aminomethyl group, presents classic handles for prodrug and bioprecursor development. nih.gov

The ester functional group is frequently used in prodrug design. irjmets.com Poorly soluble drugs containing a carboxylic acid can be converted into more lipophilic ester prodrugs to enhance absorption. In the case of this compound, the ethyl ester itself could be considered a prodrug form if the corresponding carboxylic acid is the active species. In vivo, ubiquitous esterase enzymes would hydrolyze the ethyl ester to release the active carboxylic acid. irjmets.com

The aminomethyl group offers another site for modification. Primary amines can be temporarily masked to alter a molecule's physicochemical properties. For instance, converting the amine into an amide or a carbamate (B1207046) can increase lipophilicity and facilitate passage across biological membranes. These linkages are often designed to be cleaved by amidases or other enzymes in the body to release the parent amine. nih.gov This strategy can be employed to improve oral bioavailability or to achieve targeted delivery to specific tissues or organs where the necessary enzymes are expressed. nih.gov

A bioprecursor strategy could also be envisioned where the initial molecule is designed to undergo a specific, predictable metabolic transformation to yield the active drug. For example, the aminomethyl group could be part of a larger structure that is enzymatically cleaved at the target site. The combination of ester and amine functionalities allows for the development of dual prodrugs, where both groups are modified to fine-tune properties like absorption, distribution, and duration of action.

Exploration of Emerging Therapeutic Areas for Furan-Based Compounds

The versatility of the furan ring continues to drive its exploration in new therapeutic contexts beyond its established roles. wisdomlib.orgresearchgate.net Researchers are investigating furan derivatives for a range of complex diseases and novel applications.

One promising area is in the development of agents for metabolic diseases. Certain furan derivatives have been found to possess hypolipidemic effects, significantly lowering plasma triglycerides and total cholesterol in animal models. researchgate.net This suggests a potential role in managing conditions like hyperlipidemia.

In the field of neuropharmacology, beyond general neuroprotection, furan derivatives are being considered for specific, complex conditions like ischemic stroke. researchgate.net The development of agents that can offer dual benefits, such as antioxidant and anti-inflammatory actions, is a key objective in treating such multifaceted diseases.

The unique electronic properties of the furan ring also make it a valuable component in material science and the development of novel diagnostics and drug delivery systems. numberanalytics.com Furan-containing conjugated polymers are being explored for use in organic electronics, which could have future biomedical applications. numberanalytics.com

Furthermore, the synthesis of complex, multi-functional furan derivatives is becoming more sophisticated. researchgate.netmdpi.com This allows for the creation of molecules that can act as dual inhibitors of different enzyme pathways, such as a compound reported to be a dual inhibitor of COX/5-LOX, which could offer a broader anti-inflammatory effect. derpharmachemica.com As synthetic strategies evolve, the application of furan-based compounds is expected to expand into increasingly specialized and targeted therapeutic areas.

Computational and Theoretical Chemistry Studies on Ethyl 5 Aminomethyl Furan 2 Carboxylate and Analogues

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For furan-2-carboxylate (B1237412) derivatives, molecular docking studies have been instrumental in identifying potential inhibitors for various enzymes.

In silico studies on a series of furan-azetidinone hybrids as potential inhibitors of Escherichia coli have been conducted. These studies utilized the GLIDE module of Maestro for docking simulations against antibacterial targets like enoyl reductase. The results indicated that furan (B31954) derivatives could be promising antibacterial drugs, with some compounds showing high specificity and strong binding to the enoyl reductase enzyme. ijper.org For instance, certain furan derivatives achieved significant Glide Scores, indicating favorable binding interactions. ijper.org The primary interactions observed were pi-pi stacking between the furan or phenyl rings of the ligands and key amino acid residues like TYR 146 and PHE 94 in the active site of the enzyme. ijper.org

Similarly, a diversity-oriented collection of furan-2-carboxamides was evaluated for their antibiofilm activity against P. aeruginosa. researchgate.net Molecular docking suggested that these compounds could act as anti-quorum sensing agents by targeting the LasR protein. researchgate.net The carbohydrazide (B1668358) derivatives of furan-2-carboxamide, in particular, showed excellent docking scores, sharing a similar binding mode to known furanone inhibitors within the LasR binding site. researchgate.net

These studies on analogous compounds suggest that Ethyl 5-(aminomethyl)furan-2-carboxylate likely interacts with protein targets through a combination of hydrogen bonding involving its aminomethyl and carboxylate groups, and pi-pi stacking or hydrophobic interactions via its furan ring. The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's binding site.

Table 1: Representative Molecular Docking Results for Furan Derivatives Against Bacterial Targets

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Furan-azetidinone hybrids | E. coli enoyl reductase | TYR 146, PHE 94 | Pi-pi stacking | ijper.org |

| Furan-2-carboxamides | P. aeruginosa LasR | Not specified | Not specified | researchgate.net |

This table is generated based on findings from studies on furan derivatives and is for illustrative purposes.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed insights into the electronic properties of molecules. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors

DFT calculations have been employed to study the electronic structure of furan and its derivatives. researchgate.net These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic properties. researchgate.net For furan, the calculated bond lengths, bond angles, and dipole moment are generally in good agreement with experimental data. researchgate.net

Reactivity descriptors derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For furan derivatives, substitutions on the ring can significantly alter these electronic properties, thereby tuning their reactivity.

For this compound, the electron-donating aminomethyl group and the electron-withdrawing ethyl carboxylate group at positions 5 and 2, respectively, are expected to influence the electron density distribution across the furan ring. DFT calculations would be able to precisely quantify these effects and predict the most likely sites for electrophilic and nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are also powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state structures and calculating the activation energies, which provides a deeper understanding of the reaction kinetics and thermodynamics.

For instance, the mechanisms of [8 + 2] cycloaddition reactions between dienylfurans and dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been investigated using DFT. pku.edu.cn These calculations revealed that the reaction can proceed through different pathways, including stepwise or concerted mechanisms, depending on the specific structure of the furan derivative. pku.edu.cn The calculations helped in identifying the rate-determining steps and rationalizing the observed product distributions. pku.edu.cn

In the context of this compound, DFT could be used to study various reactions, such as its synthesis, derivatization, or metabolic degradation. For example, the mechanism of the reaction of substituted furan-2-carboxaldehydes with hippuric acid has been studied, which is relevant to the reactivity of the furan core. nih.gov Such studies would provide valuable information for optimizing reaction conditions and predicting potential byproducts.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Furanoside rings, for example, are known to be flexible and can adopt a wide range of conformations. nih.gov

For this compound, the presence of two flexible side chains (aminomethyl and ethyl carboxylate) suggests that the molecule can exist in multiple conformations. A combination of computational methods and experimental techniques like NMR spectroscopy can be used to study the conformational preferences of such furan derivatives. nih.gov DFT calculations can be used to determine the equilibrium geometry and rotational barriers of the side chains. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues.

A QSAR study was conducted on a series of furan-3-carboxamides to correlate their physicochemical properties with their antimicrobial activity. researchgate.net In such studies, various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression, are then used to build a model that relates these descriptors to the observed biological activity.

For a series of compounds including this compound and its analogues, a QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing and testing a library of related compounds and then using the experimental data to build and validate the QSAR model. The resulting model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for further investigation.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Furan Derivatives

| Descriptor Type | Example Descriptors |

| Electronic | HOMO energy, LUMO energy, Dipole moment |

| Steric | Molecular volume, Surface area |

| Hydrophobic | LogP |

| Topological | Connectivity indices |

This table provides examples of descriptors that could be used in a QSAR study of furan derivatives.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational approach used in the early stages of drug discovery to search large libraries of chemical compounds for potential drug candidates. nih.govscinews.uz This is often done using molecular docking to predict which compounds are most likely to bind to a specific protein target. nih.govscinews.uz

A focused virtual high-throughput screening of a furoic acid library led to the discovery of novel inhibitors of ATP-citrate lyase (ACL). nih.govscinews.uz The screening protocol involved a dual docking approach using two different algorithms to increase the reliability of the predictions. nih.gov This strategy resulted in a remarkably high hit rate, with several of the virtual hits being confirmed as active inhibitors in in vitro assays. nih.govscinews.uz

Once a "hit" compound is identified, the next step is lead optimization, which involves chemically modifying the hit to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com Computational methods play a crucial role in this process. For example, free-energy calculations can be used to predict the binding affinity of different analogues, helping to guide the synthetic chemistry efforts. nih.gov Structure-based design, which utilizes the three-dimensional structure of the protein-ligand complex, can be used to design modifications that enhance the interactions with the target protein. frontiersin.org

For this compound, if it were identified as a hit in a virtual screen, lead optimization strategies would involve modifying the aminomethyl and ethyl carboxylate groups, as well as substituting at other positions on the furan ring, to improve its biological activity. Computational tools would be invaluable in predicting which modifications are most likely to be successful.

Advanced Analytical and Spectroscopic Methodologies in Research on Furan 2 Carboxylates

Elucidation of Reaction Intermediates and Transient Species using Advanced NMR Techniques (e.g., NOESY, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures and identifying transient species in reaction mixtures. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For Ethyl 5-(aminomethyl)furan-2-carboxylate, a COSY spectrum would be expected to show correlations between the protons of the ethyl group (CH2 and CH3) and, crucially, between the furan (B31954) ring protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. princeton.edu This is vital for assigning the ¹³C NMR spectrum. An HSQC spectrum would definitively link the proton signals of the furan ring, the aminomethyl group, and the ethyl ester to their respective carbon atoms. researchgate.netrsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between nuclei, regardless of their bonding connectivity. wikipedia.org NOESY is particularly useful for determining the conformation of molecules. For instance, it could be used to study the orientation of the aminomethyl and carboxylate side chains relative to the furan ring.

These techniques collectively allow for a detailed mapping of the molecule's covalent framework and conformational preferences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlations |

|---|---|---|---|---|

| Furan H-3 | ~7.1-7.3 | ~118-120 | H-4 | H-3 ↔ C-3 |

| Furan H-4 | ~6.4-6.6 | ~109-111 | H-3 | H-4 ↔ C-4 |

| Aminomethyl (-CH₂-NH₂) | ~3.8-4.0 | ~40-45 | NH₂ | -CH₂- ↔ C (aminomethyl) |

| Amino (-NH₂) | ~1.5-2.5 (broad) | N/A | -CH₂-NH₂ | N/A |

| Ethyl Ester (-O-CH₂-CH₃) | ~4.3-4.4 | ~60-62 | -CH₃ | -CH₂- ↔ C (ethyl) |

| Ethyl Ester (-O-CH₂-CH₃) | ~1.3-1.4 | ~14-15 | -CH₂- | -CH₃ ↔ C (ethyl) |

| Furan C-2 (C=O) | N/A | ~158-160 | N/A | N/A |

High-Resolution Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This is a definitive method for confirming the identity of a synthesized compound like this compound.

Beyond simple mass determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions. This analysis provides valuable structural information and is critical for identifying metabolites, where the core furan structure may be modified. The metabolism of furan-containing compounds often involves oxidation of the furan ring, catalyzed by cytochrome P450 enzymes, to form reactive intermediates like α,β-unsaturated dialdehydes. scispace.com These reactive species can then form adducts with cellular nucleophiles. scispace.comnih.gov

For this compound, characteristic fragmentation patterns would likely involve:

Loss of the ethoxy group from the ester.

Cleavage of the aminomethyl side chain.

Decarboxylation of the ester group.

Characteristic cleavages of the furan ring itself.

Table 2: Predicted HRMS Fragmentation for this compound (C₈H₁₁NO₃)

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

|---|---|---|

| [M+H]⁺ | C₈H₁₂NO₃⁺ | 170.0817 |

| [M-CH₃]⁺ | C₇H₈NO₃⁺ | 154.0504 |

| [M-OC₂H₅]⁺ | C₆H₆NO₂⁺ | 124.0399 |

Single Crystal X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For furan derivatives, this technique can confirm the planarity of the furan ring and its substituents. nih.govmdpi.com

In the case of this compound, crystallographic analysis would reveal:

The precise geometry of the furan ring.

The conformation of the ethyl carboxylate and aminomethyl side chains relative to the ring.

The packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding between the aminomethyl group of one molecule and the ester or furan oxygen of a neighboring molecule. nih.gov

Studies on similar structures, like ethyl naphtho[2,1-b]furan-2-carboxylate, show that the ester side chain can be nearly coplanar with the ring system. nih.govnih.gov

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic crystal lattice symmetry. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Furan Ring Conformation | Essentially planar | Confirms the aromatic character of the furan moiety. nih.gov |

| C-O-C (ester) Angle | ~115-120° | Standard value for sp² hybridized ester linkage. |

| C-C-N (aminomethyl) Angle | ~109.5° | Typical value for sp³ hybridized carbon. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com They are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. The vibrational spectra of furan and its derivatives have been studied extensively. globalresearchonline.netudayton.edu

For this compound, the IR and Raman spectra would exhibit characteristic bands for each functional group:

N-H stretching: The aminomethyl group would show symmetric and asymmetric stretches, typically in the 3300-3500 cm⁻¹ region. The position and shape of these bands can indicate the extent of hydrogen bonding.

C=O stretching: The ester carbonyl group will have a strong, sharp absorption band around 1700-1730 cm⁻¹.

C-O stretching: Both the furan ring ether linkage and the ester C-O bonds will have characteristic bands in the 1000-1300 cm⁻¹ fingerprint region.

Furan ring vibrations: The furan ring itself has characteristic C=C and C-H stretching and bending modes. globalresearchonline.net

Infrared studies on furan-2-carboxylates have shown the existence of different conformers (syn and anti) based on the orientation of the ester group relative to the furan ring. capes.gov.br

Table 4: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300-3500 (medium) | Weak |

| Alkyl C-H | C-H Stretch | 2850-3000 (medium) | Strong |

| Ester (C=O) | C=O Stretch | 1700-1730 (strong) | Medium |

| Furan Ring | C=C Stretch | 1500-1600 (variable) | Strong |

| Ester (C-O) | C-O Stretch | 1100-1300 (strong) | Weak |

Broader Applications and Interdisciplinary Research Avenues for Aminomethyl Furan Carboxylates

Agrochemical Research: Development of Novel Herbicides, Fungicides, and Insecticides

The furan (B31954) scaffold is a common motif in a variety of biologically active compounds. orientjchem.orgresearchgate.net The exploration of aminomethyl furan carboxylates in agrochemical research is a logical extension of this observation. Carboxylic acids and their derivatives have been instrumental in the development of herbicides for over 70 years, targeting a wide array of metabolic and biosynthetic pathways in plants. nih.gov

Herbicides: The structural components of Ethyl 5-(aminomethyl)furan-2-carboxylate could be modified to mimic natural amino acids or other molecules essential for plant growth. By competitively inhibiting key enzymes, such derivatives could function as potent and selective herbicides. Research into carboxylic acid-related herbicides has identified numerous molecular targets, providing a roadmap for designing new furan-based active ingredients. nih.gov

Fungicides and Insecticides: Furan derivatives have demonstrated notable antimicrobial properties. ijabbr.com Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a closely related compound, have been synthesized and tested for antibacterial activity. orientjchem.orgresearchgate.net This suggests that by modifying the aminomethyl and carboxylate groups, novel compounds could be developed to combat fungal pathogens that threaten crop yields. Similarly, the neuroactivity of certain heterocyclic compounds suggests that furan-based molecules could be investigated as potential insecticides.

Research in this area would involve the synthesis of a library of derivatives and high-throughput screening for biological activity against various pests and pathogens.

Table 1: Potential Agrochemical Applications of Furan Derivatives

| Application | Target Organism | Potential Mechanism of Action |

|---|---|---|

| Herbicides | Weeds | Inhibition of essential plant enzymes or biosynthetic pathways. nih.gov |

| Fungicides | Fungi | Disruption of cell membrane integrity or metabolic processes. |

| Insecticides | Insects | Interaction with the nervous system or other vital physiological targets. |

Materials Science Applications: Polymer Chemistry, Functional Materials, and Bioplastics

Furan-based compounds derived from renewable biomass are considered key building blocks for a more sustainable polymer industry. europeanplasticisers.eubohrium.comfrontiersin.org 2,5-Furandicarboxylic acid (FDCA), for example, is a well-studied monomer used to produce polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with superior gas barrier properties compared to petroleum-based PET. semanticscholar.orgtue.nl

This compound possesses two key functional groups: an amine and an ester. This bifunctionality makes it a highly attractive monomer for step-growth polymerization.

Polymer Chemistry: The amine group can react with carboxylic acids or acyl chlorides to form polyamides, while the ester group can undergo transesterification to form polyesters. This dual reactivity allows for the synthesis of a wide range of polymers, including polyamides, polyesters, and poly(ester amides). The rigid furan ring incorporated into the polymer backbone would be expected to enhance thermal stability and mechanical properties.

Bioplastics: As a biomass-derived monomer, it holds great potential for producing bioplastics. bohrium.com The resulting polymers could offer a sustainable alternative to conventional plastics in applications such as food packaging and fibers. rsc.org Furan-based polymers like PEF are being explored as greener alternatives to PET. semanticscholar.org

Functional Materials: The inherent reactivity of the furan ring and its functional groups allows for further modification. For instance, the furan moiety can participate in Diels-Alder reactions, enabling the creation of cross-linked or self-healing materials. semanticscholar.org

Table 2: Furan-Based Monomers and Their Polymer Applications

| Furan Monomer | Resulting Polymer Type | Key Properties and Applications |

|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | Excellent gas barrier properties, high thermal stability; potential PET replacement for packaging. semanticscholar.orgtue.nl |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Versatile building block for sustainable polymers. semanticscholar.orgacs.orgnih.gov |

| 2,5-Bis(aminomethyl)furan (B21128) (BAF) | Polyamides, Polyureas | Monomer for high-performance polymers used in various industries. researchgate.netnih.govrsc.org |

Catalysis and Organocatalysis: Design of Novel Ligands and Catalysts

The field of catalysis continually seeks novel molecular structures to act as ligands for metal catalysts or as organocatalysts themselves. The structure of this compound contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons that can coordinate to metal centers, making it a candidate for ligand design.

Ligand Design: By modifying the aminomethyl and carboxylate groups, multidentate ligands can be synthesized. These furan-based ligands could be used to create novel transition metal complexes for a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The rigid furan backbone can impart specific stereochemical constraints on the resulting metal complex, which is advantageous for asymmetric catalysis. nih.govresearchgate.net

Organocatalysis: The amine functionality within the molecule is a classic feature of many organocatalysts. The primary amine could be used directly or functionalized to create more complex catalytic sites for reactions like aldol (B89426) or Michael additions. figshare.com The development of efficient, non-noble-metal catalysts is a significant goal, and biomass-derived structures are of high interest. nih.govrsc.orgupenn.edu

Research in this domain would focus on the synthesis of metal complexes and the evaluation of their catalytic activity and selectivity in benchmark organic reactions.

Environmental Chemistry Research: Degradation Studies, Bioremediation Potential of Derivatives

Understanding the environmental fate of novel bio-based chemicals is crucial for sustainable development. While furan-based polymers are promoted as "green" alternatives, their biodegradability and the environmental impact of their degradation products must be thoroughly assessed.